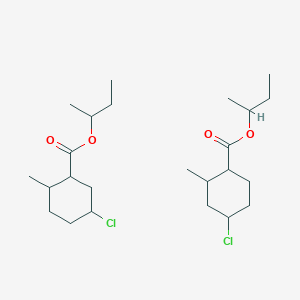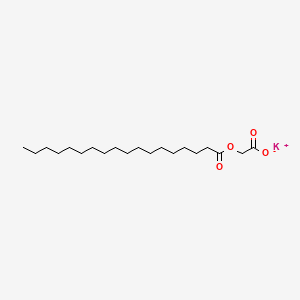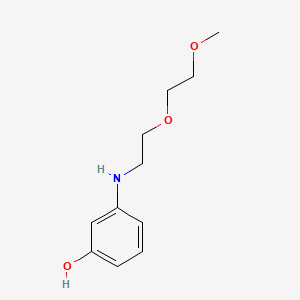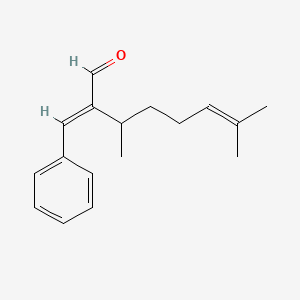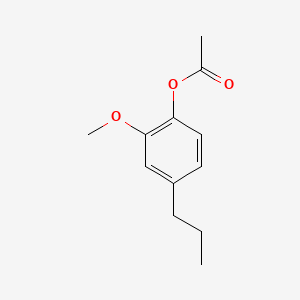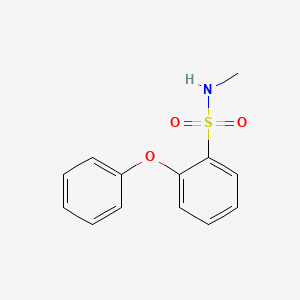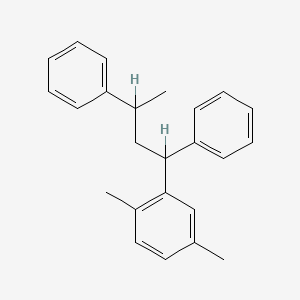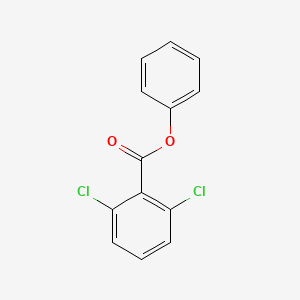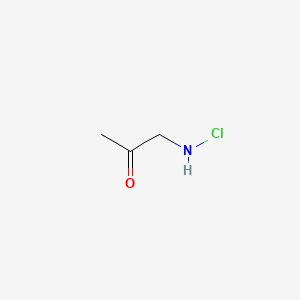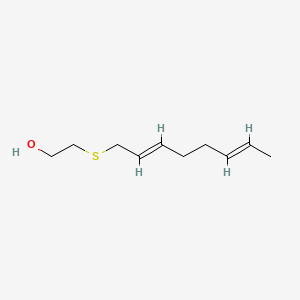
2-(2,6-Octadienylthio)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Octadienylthio)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Octadienylthio)ethanol typically involves the reaction of 2,6-octadienyl halides with thiol-containing compounds under basic conditions. One common method is the nucleophilic substitution reaction where 2,6-octadienyl chloride reacts with thiourea to form the corresponding thioether, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Octadienylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The thioether group can participate in substitution reactions, forming new thioether or sulfoxide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various thioether and sulfoxide derivatives.
Applications De Recherche Scientifique
2-(2,6-Octadienylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(2,6-Octadienylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group.
2-Mercaptoethanol: Contains both a hydroxyl and a thiol group.
Allyl alcohol: An alcohol with an allyl group.
Uniqueness
2-(2,6-Octadienylthio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications compared to simpler alcohols and thiols .
Propriétés
Numéro CAS |
94135-33-8 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
2-[(2E,6E)-octa-2,6-dienyl]sulfanylethanol |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-3,6-7,11H,4-5,8-10H2,1H3/b3-2+,7-6+ |
Clé InChI |
FEAIFWLZCMLWTH-BLWKUPHCSA-N |
SMILES isomérique |
C/C=C/CC/C=C/CSCCO |
SMILES canonique |
CC=CCCC=CCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



